N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGRTDOIGGHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The benzo[c]thiadiazole core is synthesized via cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. A modified procedure from involves:
- Claisen-Schmidt Condensation : Reacting 3-methylanthranilic acid with thionyl chloride to form the corresponding thiourea intermediate.
- Oxidative Cyclization : Treating the thiourea with hydrogen peroxide in acetic acid to yield 3-methylbenzo[c]thiadiazole 1,1-dioxide.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂ | 80°C | 4 h | 85% |
| 2 | H₂O₂, AcOH | 100°C | 6 h | 72% |
Synthesis of Intermediate B: 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride
Pyrazole Installation
The pyrazole ring is introduced via copper-catalyzed coupling:
- Buchwald-Hartwig Amination : Reacting 4-iodobenzenesulfonyl chloride with 1H-pyrazole using CuI/L-proline catalyst in DMSO at 110°C.
Optimized Conditions :
| Catalyst | Ligand | Solvent | Temp. | Yield |
|---|---|---|---|---|
| CuI | L-Proline | DMSO | 110°C | 68% |
Sulfonyl Chloride Formation
The sulfonyl chloride group is introduced via chlorosulfonation:
Final Coupling and Sulfonamide Formation
Sulfonylation Reaction
Intermediate A and B are coupled under mild basic conditions:
- Reaction : Adding Intermediate B (1.2 equiv) to Intermediate A in THF with triethylamine (2.0 equiv) at 0°C, followed by stirring at room temperature.
Workup :
- Acidification with HCl (1M) to pH 4–5.
- Recrystallization from ethanol yields the target compound as a white solid.
Characterization Data :
- Molecular Formula : C₁₈H₁₉N₅O₄S₂.
- HRMS (ESI) : m/z 434.0942 [M+H]⁺ (calc. 434.0945).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 144.7 (Ar-C), 128.3 (Pyrazole-C), 55.1 (CH₂), 32.8 (CH₃).
Alternative Synthetic Routes and Optimization
One-Pot Thiadiazole-Sulfonamide Coupling
A streamlined approach condenses steps 2.2 and 4.1:
- Simultaneous Alkylation-Sulfonylation : Reacting 3-methylbenzo[c]thiadiazole 1,1-dioxide with 2-aminoethyl sulfonate ester in acetonitrile.
Advantages :
Microwave-Assisted Pyrazole Synthesis
Microwave irradiation (150°C, 20 min) accelerates the coupling of 4-iodobenzenesulfonyl chloride with pyrazole, enhancing yield to 82%.
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield |
|---|---|---|
| Traditional Stepwise | Sequential alkylation-sulfonylation | 62% |
| One-Pot | Combined reaction | 78% |
| Microwave-Assisted | Pyrazole coupling | 82% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Converts functional groups into higher oxidation states.
Reduction: : Adds hydrogen to the molecule, reducing functional groups.
Substitution: : Replaces one functional group with another under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄).
Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Often utilizes nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Converts methyl groups into carboxyl groups.
Reduction: : Produces amines from nitro compounds.
Substitution: : Yields various substituted derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has a wide range of applications:
Chemistry: : Used as an intermediate in complex organic syntheses.
Biology: : Investigated for its potential biochemical interactions and effects.
Medicine: : Explored for its activity against certain diseases, including cancer.
Industry: : Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Modulates pathways such as signal transduction or cellular metabolism, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is its unique combination of benzenesulfonamide, pyrazolyl, and benzo[c][1,2,5]thiadiazole moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Benzenesulfonamide Derivatives: : Like sulfamethoxazole.
Pyrazolyl Compounds: : Such as pyrazolone derivatives.
Benzo[c][1,2,5]thiadiazole: : Related compounds used in photonics and electronics.
This comprehensive look at N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide should provide a solid foundation for understanding its properties and applications. Any specific aspect you’d like to explore further?
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiadiazoles. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including the presence of a thiadiazole ring and a sulfonamide functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure is characterized by:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms.
- Sulfonamide Group : Contributes to the compound's biological activity.
- Pyrazole Moiety : Enhances interaction with biological targets.
Biological Activities
Research has indicated that compounds containing thiadiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles, including this compound, possess significant antimicrobial properties. For instance:
- In Vitro Studies : The compound demonstrated moderate to good activity against both Gram-positive (e.g., Streptococcus sp.) and Gram-negative (e.g., Escherichia coli) bacteria as well as fungi (e.g., Aspergillus niger) .
| Microorganism | Activity Level |
|---|---|
| Streptococcus sp. | Moderate |
| Escherichia coli | Good |
| Aspergillus niger | Moderate |
Anticancer Properties
Thiadiazole derivatives have been reported to exhibit anticancer activities through various mechanisms:
- Cell Proliferation Inhibition : Some studies indicate that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
| Cell Line | Inhibition Level |
|---|---|
| MDA-MB-231 | Moderate |
| NUGC-3 | Moderate |
Antiviral Activity
The compound has shown potential antiviral effects, particularly against HIV and other viral pathogens. The mechanism involves interference with viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can bind to specific receptors, altering their functionality and affecting cellular responses.
Molecular Docking Studies
Recent molecular docking studies have illustrated how this compound interacts with target enzymes such as dihydrofolate reductase (DHFR). The binding affinity was reported at kcal/mol, indicating strong interactions facilitated by hydrogen bonds with critical amino acids in the enzyme's active site .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against various pathogens, concluding that modifications in the thiadiazole structure significantly enhanced antimicrobial activity .
- Anticancer Activity : Research involving breast and gastric cancer cell lines showed that specific thiadiazole derivatives could induce apoptosis and inhibit cell cycle progression .
Q & A
What are the standard synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what key reaction conditions must be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step processes:
- Step 1: Construction of the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-diamine precursors with sulfur-based reagents under controlled pH and temperature .
- Step 2: Alkylation or amidation reactions to introduce the ethyl linker and sulfonamide group. Polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like EDCI/HOBt are often used for amide bond formation .
- Step 3: Functionalization with the pyrazole moiety via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres and Pd-based catalysts .
Key Conditions: - Temperature control (0–120°C depending on step).
- Solvent selection (e.g., DMF for amidation, dichloromethane for alkylation).
- Reaction monitoring via TLC or HPLC to confirm intermediate purity .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization of this compound?
Level: Advanced
Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Comparative Analysis: Cross-validate with published data for analogous thiadiazole-sulfonamide hybrids .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the benzo[c]thiadiazole and pyrazole rings .
- Computational Validation: Employ DFT calculations to predict NMR/IR spectra and compare with experimental results .
- Purity Assurance: Re-crystallize the compound and re-run HPLC with dual detection (UV/ELSD) to rule out impurity interference .
What experimental strategies are recommended for optimizing the synthetic yield of this compound?
Level: Advanced
Answer:
Yield optimization requires systematic variation of:
- Catalysts: Screen Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for coupling reactions .
- Solvent Polarity: Test DMSO vs. THF for solubility-driven improvements in cyclization steps .
- Stoichiometry: Adjust molar ratios of reactants (e.g., 1.2:1 for amine:sulfonyl chloride in amidation) .
- Workup Protocols: Implement column chromatography with gradient elution (hexane:EtOAc) to isolate high-purity intermediates .
What in vitro assays are most suitable for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?
Level: Basic
Answer:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., dihydropteroate synthase for sulfonamides) with positive controls (e.g., sulfamethoxazole) .
- Cytotoxicity: Screen against mammalian cell lines (e.g., HEK-293) via MTT assays to assess selectivity .
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Data Interpretation: Compare IC₅₀/MIC values with structurally related compounds to establish SAR trends .
How can X-ray crystallography using SHELX software aid in elucidating the molecular structure of this compound?
Level: Advanced
Answer:
- Data Collection: Use high-resolution (<1.0 Å) single-crystal diffraction data.
- SHELX Workflow:
- Validation Tools: Check for steric clashes and hydrogen-bonding networks using Coot and PLATON .
Application: Resolve ambiguities in sulfonamide conformation and thiadiazole ring planarity .
What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
Level: Advanced
Answer:
- Functional Group Modifications: Synthesize analogs with substituted pyrazoles (e.g., 4-nitro, 3-fluoro) or varying sulfonamide substituents .
- In Silico Modeling: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, DHPS) to predict binding affinities .
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide’s SO₂NH group) using Schrödinger’s Phase .
Validation: Correlate computational predictions with in vitro activity data .
How should researchers address solubility and stability challenges during formulation for in vivo studies?
Level: Basic
Answer:
- Solubility Enhancement: Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., sulfonamide linkage) .
- Lyophilization: Prepare lyophilized powders for long-term storage at -20°C .
What pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?
Level: Advanced
Answer:
- Oral Bioavailability: Assess using rodent models with LC-MS/MS quantification of plasma concentrations .
- Metabolic Stability: Incubate with liver microsomes to identify CYP450-mediated metabolites .
- Tissue Distribution: Conduct whole-body autoradiography or PET imaging with radiolabeled analogs .
Data Integration: Use PK/PD modeling (e.g., NONMEM) to correlate exposure with efficacy .
How can researchers investigate the compound’s mechanism of enzyme inhibition at the molecular level?
Level: Advanced
Answer:
- Kinetic Studies: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Site-Directed Mutagenesis: Engineer mutant enzymes (e.g., DHPS with altered active sites) to validate binding hypotheses .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₒₙ/kₒff) for sulfonamide-enzyme interactions .
What computational tools are recommended for predicting the compound’s ADMET properties?
Level: Advanced
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), hepatic clearance, and hERG liability .
- Toxicity Profiling: Run Derek Nexus or ProTox-II for hepatotoxicity and mutagenicity alerts .
Validation: Cross-reference predictions with experimental Ames test and micronucleus assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
